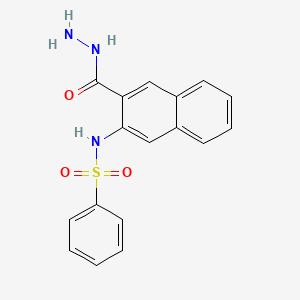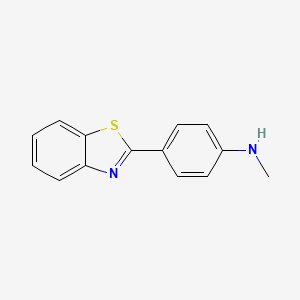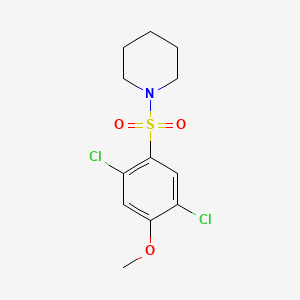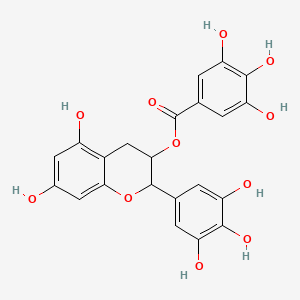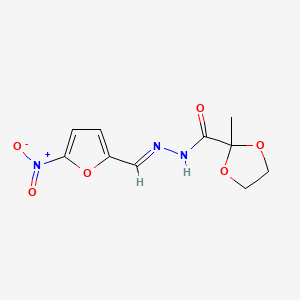
1,3-Dioxolane-2-carboxylic acid, 2-methyl-, (5-nitrofurfurylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-2-carboxylic acid, 2-methyl-, (5-nitrofurfurylidene)hydrazide is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Synthesis and Antimycobacterial Activity : The compound has been used in the synthesis of diflunisal hydrazide-hydrazone derivatives, exhibiting antimycobacterial activities against Mycobacterium tuberculosis and various other microbial species (Ş. Küçükgüzel et al., 2003).
- Anticonvulsant Activity : These derivatives also demonstrate anticonvulsant activities, highlighting the compound's potential in neurological research (Ş. Küçükgüzel et al., 2003).
Apoptosis Induction in Cancer Research
- Induction of Apoptosis in Cancer Cells : Indole-2-carboxylic acid benzylidene-hydrazides, closely related to the compound , have been found to induce apoptosis in cancer cells, suggesting a potential role in cancer treatment research (Han-Zhong Zhang et al., 2004).
Chemical Synthesis and Characterization
- Macrolide Synthesis : The compound has been utilized in synthesizing optically pure macrolides with hydrazide fragments, demonstrating its utility in complex organic syntheses (G. Ishmuratov et al., 2014).
- Spectrophotometric Determination : It has also been used in the spectrophotometric determination of carboxylic acids in aqueous solutions, highlighting its analytical applications (R. Horikawa & T. Tanimura, 1982).
Antimicrobial Agents
- Synthesis of Antimicrobial Agents : Research has been conducted on synthesizing and evaluating hydrazide‐hydrazones of 5‐nitrofuran‐2‐carboxylic acid, demonstrating significant antimicrobial activities, suggesting its relevance in the development of new antimicrobial drugs (Łukasz Popiołek et al., 2020).
Pharmaceutical Research
- Antihypertensive α-Blocking Agents : The compound's derivatives have been explored as potential antihypertensive α-blocking agents, providing insights into cardiovascular drug development (B. F. Abdel-Wahab et al., 2008).
Eigenschaften
CAS-Nummer |
91687-60-4 |
|---|---|
Produktname |
1,3-Dioxolane-2-carboxylic acid, 2-methyl-, (5-nitrofurfurylidene)hydrazide |
Molekularformel |
C10H11N3O6 |
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
2-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-dioxolane-2-carboxamide |
InChI |
InChI=1S/C10H11N3O6/c1-10(17-4-5-18-10)9(14)12-11-6-7-2-3-8(19-7)13(15)16/h2-3,6H,4-5H2,1H3,(H,12,14)/b11-6+ |
InChI-Schlüssel |
XBZQNWLFPXEXAO-IZZDOVSWSA-N |
Isomerische SMILES |
CC1(OCCO1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CC1(OCCO1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC1(OCCO1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
91687-60-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,3-Dioxolane-2-carboxylic acid, 2-methyl-, (5-nitrofurfurylidene)hydrazide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



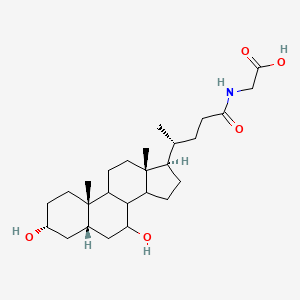
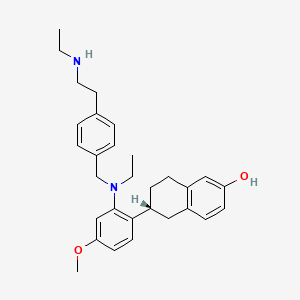
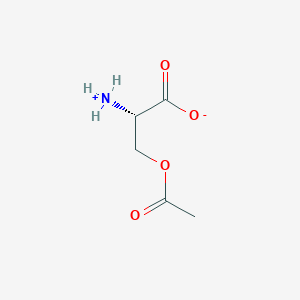
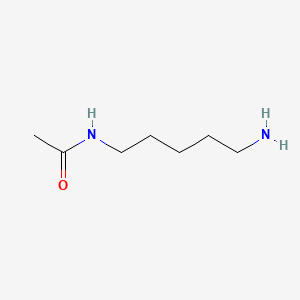
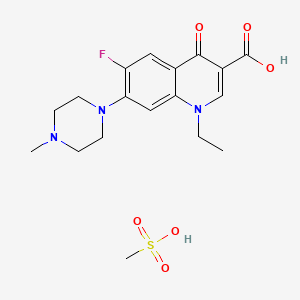
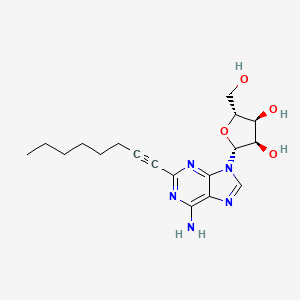
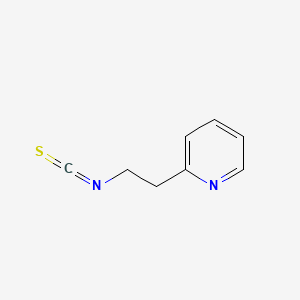
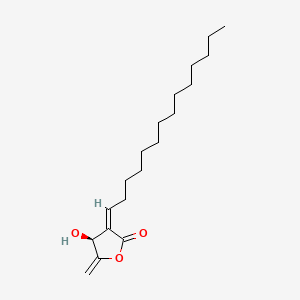
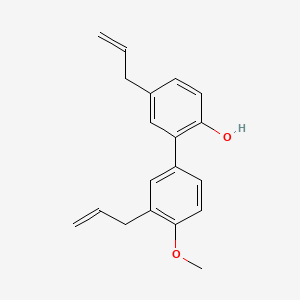
![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)
